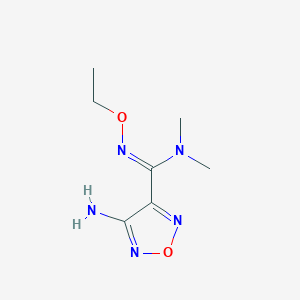
4-amino-N'-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound belongs to the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique reactivity and stability to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amidoxime with a suitable electrophile, such as carbonyl diimidazole (CDI), in a solvent like toluene . The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the yield and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and sulfuric acid (H2SO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-oxadiazole: Another member of the oxadiazole family with similar structural features but different reactivity and properties.
1,3,4-oxadiazole: Known for its broad range of biological activities and used in various pharmaceutical applications.
1,2,5-oxadiazole: Shares the same core structure but with different substituents, leading to unique chemical and biological properties.
Uniqueness
4-amino-N’-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H13N5O2 |
|---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
4-amino-N'-ethoxy-N,N-dimethyl-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C7H13N5O2/c1-4-13-11-7(12(2)3)5-6(8)10-14-9-5/h4H2,1-3H3,(H2,8,10)/b11-7- |
InChI-Schlüssel |
WLDGRHYHMJENMH-XFFZJAGNSA-N |
Isomerische SMILES |
CCO/N=C(/C1=NON=C1N)\N(C)C |
Kanonische SMILES |
CCON=C(C1=NON=C1N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate](/img/structure/B11539292.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539296.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11539298.png)
![2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11539305.png)
![2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11539312.png)
![5-(allyloxy)-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B11539323.png)
![N,N'-dicyclohexyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11539325.png)
![N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11539332.png)
![N-{4-[(1E)-1-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11539336.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11539341.png)
![2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate](/img/structure/B11539347.png)
![(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene-2-nitrobenzene-4,1-diyl] bis(4-methoxybenzoate)](/img/structure/B11539356.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539361.png)

